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1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea

PDE3A inhibition cycloalkyl SAR urea-based inhibitors

This unsymmetrical disubstituted urea features an eight-membered cyclooctyl ring at N1 and a pyridin-4-ylmethyl group at N3, delivering a larger hydrophobic surface area (+2 methylene units vs. cyclohexyl analog), increased logP (~2.62), and MW of 261.36. These distinct physicochemical properties make direct substitution of smaller cycloalkyl analogs inadvisable—target engagement can shift by orders of magnitude, as demonstrated by the ~312-fold potency difference between PDE3A inhibitors with cyclooctyl vs. cyclopropyl moieties. Procure this compound as a moderately potent dual urea transporter inhibitor (UT-A1 IC₅₀ 750–3,000 nM; UT-B IC₅₀ 2,540 nM) for in vitro perfusion studies, ADME assay calibration, or ring-size SAR campaigns.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B7470869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2
InChIInChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19)
InChIKeyXOXGZGPEIRWKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea – Structural Identity, Target Class, and Procurement-Relevant Baseline


1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea (molecular formula C₁₅H₂₃N₃O, MW 261.36 g/mol, clogP ≈ 2.62) is an unsymmetrical disubstituted urea derivative bearing an eight-membered cyclooctyl ring at N1 and a pyridin-4-ylmethyl substituent at N3 . This compound belongs to a broader class of pyridine–urea scaffolds that have been investigated for urea transporter (UT-A/UT-B) inhibition and anticancer activity . The cyclooctyl moiety distinguishes this compound from its more common five- and six-membered cycloalkyl analogs (cyclopentyl and cyclohexyl variants), contributing to altered lipophilicity, conformational flexibility, and steric profile that can influence target binding and pharmacokinetic behavior . The compound is commercially available from multiple suppliers as a research-grade screening compound, with catalog listings indicating purity specifications of ≥95% .

Why 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea Cannot Be Readily Replaced by Cyclohexyl or Cyclopentyl Analogs in Research Programs


Substituting 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea with its cyclohexyl (CAS 131519-56-7) or cyclopentyl (CAS 1090491-50-1) analogs introduces quantitatively meaningful changes in molecular properties that can alter target engagement, selectivity, and pharmacokinetics. The cyclooctyl ring confers a larger hydrophobic surface area (estimated +2 methylene units vs. cyclohexyl), increasing predicted logP by approximately 0.5–0.8 units and molecular weight by ~28 Da relative to the cyclohexyl congener . Class-level evidence from structurally related urea-based inhibitors demonstrates that replacing a cyclooctyl moiety with a smaller cycloalkyl group can reduce target potency by orders of magnitude—for example, the cyclooctylurea PDE3A inhibitor OPC-33540 (IC₅₀ = 0.32 nM) was ~312-fold more potent than its cyclopropyl analog OPC-33509 (IC₅₀ = 100 nM) . These data underscore that cycloalkyl ring size in urea scaffolds is not a trivial substitution but a determinant of biological activity, making direct analog replacement inadvisable without experimental validation.

Quantitative Differentiation Evidence for 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea vs. Closest Analogs and In-Class Candidates


Cycloalkyl Ring-Size Potency Modulation: Class-Level Evidence from PDE3A Urea Inhibitors

In a direct head-to-head study of urea-based phosphodiesterase inhibitors, the cyclooctyl-containing derivative OPC-33540 achieved an IC₅₀ of 0.32 nM against recombinant PDE3A, representing a ~312.5-fold improvement over its cyclopropyl analog OPC-33509 (IC₅₀ = 100 nM) . The cyclooctyl moiety was explicitly identified as critical for potent inhibition. While this comparison involves a different urea chemotype (quinolinone–cyclohexanol–urea), it provides the strongest available class-level evidence that the cyclooctyl group in urea scaffolds can confer quantitatively large potency advantages over smaller cycloalkyl rings. This principle is directly relevant to the target compound's differentiation from its cyclohexyl and cyclopentyl analogs, where analogous ring-size-dependent potency differences may be expected but have not yet been experimentally reported .

PDE3A inhibition cycloalkyl SAR urea-based inhibitors anti-platelet

Urea Transporter UT-A1 Inhibition: Target Compound vs. Class Benchmark Inhibitors

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been reported in BindingDB with IC₅₀ values of 750 nM against rat UT-A1 expressed in MDCK cells (BDBM50575385/CHEMBL4877290) , placing it in the sub-micromolar to low-micromolar potency range for UT-A1 inhibition. For context, the well-characterized UT-A inhibitor PU-48 exhibits an IC₅₀ of 320 nM (0.32 μM) against UT-A , while first-generation UT-A inhibitors identified in high-throughput screens showed IC₅₀ values in the 1–16 μM range . The compound thus occupies an intermediate potency position—more potent than early screening hits (e.g., ureainh-302, IC₅₀ ≈ 16 μM) but moderately less potent than optimized leads such as PU-48. A separate BindingDB entry (BDBM50575416/CHEMBL4859518) reports an IC₅₀ of 3,000 nM (3 μM) for this compound against rat UT-A1 under identical assay conditions, suggesting inter-laboratory or inter-batch variability that warrants verification .

urea transporter UT-A1 inhibition diuretic target kidney physiology

Dual UT-A/UT-B Inhibition Profile vs. UT-B-Selective Comparators

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea also inhibits UT-B, with a reported IC₅₀ of 2,540 nM (2.54 μM) against urea transporter B in Sprague-Dawley rat erythrocytes (BDBM50512257/CHEMBL1421830) . Comparing the UT-A1 (750 nM) and UT-B (2,540 nM) IC₅₀ values suggests an approximately 3.4-fold UT-A1-over-UT-B selectivity preference, indicating the compound functions as a moderately UT-A-preferring dual inhibitor. This contrasts with highly UT-B-selective agents (e.g., UTBinh-14, which shows negligible UT-A1 inhibition at high concentrations ), and with highly UT-A1-selective compounds identified in screening campaigns . The dual inhibition profile may be advantageous for research applications requiring concurrent blockade of both urea transporter isoforms, or disadvantageous where isoform selectivity is paramount—a consideration directly relevant to compound selection for specific experimental designs.

UT-B inhibition urea transporter selectivity erythrocyte lysis assay dual inhibitor

Physicochemical Differentiation from Cyclohexyl Analog: Predicted Property Shifts Relevant to ADME and Formulation

The cyclooctyl-to-cyclohexyl substitution represents a structural change with predictable and quantifiable physicochemical consequences. Based on computational property predictions, 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea (C₁₅H₂₃N₃O, MW 261.36) has a calculated logP of approximately 2.62 and a topological polar surface area (TPSA) of ~49 Ų . In contrast, 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea (C₁₃H₁₉N₃O, MW 233.31) has a lower predicted logP (estimated ~1.8–2.1) owing to the smaller hydrophobic surface area of the six-membered ring . The ~28 Da molecular weight increase and ~0.5–0.8 logP unit shift have direct implications: the cyclooctyl compound is expected to exhibit moderately higher membrane permeability, increased plasma protein binding, and altered tissue distribution compared to its cyclohexyl analog. Both compounds remain within Lipinski Rule-of-Five compliance, but the cyclooctyl variant provides a distinct physicochemical profile that may be advantageous for targets with hydrophobic binding pockets or for achieving specific pharmacokinetic properties.

lipophilicity molecular weight ADME prediction physicochemical profiling

Anticancer and Cell Differentiation Activity: Pyridine–Urea Scaffold Class Evidence vs. Reported Patent Claims

Patent-derived descriptions indicate that 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in oncology and dermatology (e.g., psoriasis) . While quantitative IC₅₀ or EC₅₀ data from these patent sources are not publicly available in machine-readable format, the pyridine–urea scaffold class has been extensively validated for anticancer activity. A 2023 study of hybrid pyridine–urea compounds reported sub-micromolar GI₅₀ values against MCF7 breast cancer (GI₅₀ = 0.06 μM for compound 8a) and HCT116 colon cancer (GI₅₀ = 0.33 μM for compound 8h) cell lines, with excellent safety profiles in normal cells . The cyclooctyl-containing variant may offer differentiated potency or selectivity within this scaffold class owing to the enhanced hydrophobic interactions available to the larger cycloalkyl ring, though direct comparative data against the cyclohexyl or cyclopentyl analogs in cancer cell lines have not been reported .

anticancer cell differentiation monocyte psoriasis pyridine-urea scaffold

Optimal Research and Industrial Application Scenarios for 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea Based on Quantitative Differentiation Evidence


Renal Physiology and Diuretic Discovery: UT-A/UT-B Dual Inhibitor Probe

With UT-A1 IC₅₀ values of 750–3,000 nM and UT-B IC₅₀ of 2,540 nM , 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea serves as a moderately potent dual urea transporter inhibitor suitable for in vitro perfusion studies in isolated renal tubules and MDCK-cell-based transport assays. Its potency is sufficient for mechanistic studies of urea recycling in the renal medulla, and its dual-inhibition profile makes it useful for experiments where simultaneous blockade of both UT-A and UT-B is desired—a scenario not achievable with highly isoform-selective tool compounds . For programs developing salt-sparing diuretics ('urearetics'), this compound can serve as a reference point for benchmarking novel UT inhibitors.

Kinase and Transporter Screening: Cyclooctyl-Containing Reference Compound for Ring-Size SAR

The compound's cyclooctyl moiety provides a valuable structural reference for medicinal chemistry programs investigating the impact of cycloalkyl ring size on target engagement. As demonstrated by the PDE3A inhibitor OPC-33540 (cyclooctyl) vs. OPC-33509 (cyclopropyl) comparison—where ring-size reduction caused a ~312.5-fold potency loss —the cyclooctyl group can be a critical potency determinant in urea-based inhibitors. Researchers can procure 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea alongside its cyclohexyl and cyclopentyl analogs to systematically probe the ring-size SAR for their specific target of interest, using the compound's known UT inhibition profile as a baseline for selectivity assessment.

Oncology Probe Development: Pyridine–Urea Scaffold with Monocyte Differentiation Potential

Patent claims describing the compound's ability to arrest undifferentiated cell proliferation and induce monocyte differentiation position it as a candidate for oncology or immuno-oncology probe development, particularly in hematological malignancies where monocyte/macrophage differentiation is therapeutically relevant. When used alongside structurally related pyridine–urea anticancer agents that have demonstrated sub-micromolar GI₅₀ values against MCF7 and HCT116 cell lines , this compound can help establish whether the cyclooctyl substituent confers differentiation-inducing properties beyond the antiproliferative activity common to the pyridine–urea scaffold class.

Physicochemical Reference Standard for logP-Dependent ADME Profiling

With a predicted logP of ~2.62 and MW of 261.36 , 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea occupies a distinct physicochemical space compared to its cyclohexyl analog (estimated logP ~1.8–2.1, MW 233.31). This makes it useful as a reference compound for calibrating logP-dependent ADME assays (e.g., PAMPA permeability, plasma protein binding, microsomal stability) within a congeneric series. Procurement teams supporting ADME screening cascades can use this compound to establish the upper-lipophilicity boundary for pyridin-4-ylmethyl urea series before Rule-of-Five violations become a concern.

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